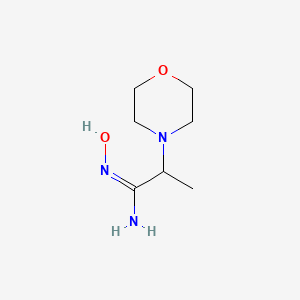

N'-hydroxy-2-morpholin-4-ylpropanimidamide

Description

N'-hydroxy-2-morpholin-4-ylpropanimidamide is a hydroxyimidamide derivative featuring a morpholine ring attached to a propanimidamide backbone.

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N'-hydroxy-2-morpholin-4-ylpropanimidamide |

InChI |

InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) |

InChI Key |

GUECITOLQOMADB-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N\O)/N)N1CCOCC1 |

Canonical SMILES |

CC(C(=NO)N)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxy-2-morpholin-4-ylpropanimidamide typically involves the reaction of 2-morpholin-4-ylpropanimidamide with hydroxylamine . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain these conditions and ensure high purity and yield of the compound.

Chemical Reactions Analysis

N’-hydroxy-2-morpholin-4-ylpropanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1.1 Antidiabetic Activity

N'-hydroxy-2-morpholin-4-ylpropanimidamide has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucose metabolism and insulin sensitivity. Inhibiting this enzyme can lead to improved insulin sensitivity and glucose homeostasis, making it a potential candidate for treating type 2 diabetes and metabolic syndrome .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. By modulating neuroinflammatory pathways and reducing oxidative stress, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways. This mechanism is particularly relevant in the context of breast and prostate cancers, where hormonal regulation plays a significant role .

Clinical Trials on Diabetes Management

A clinical trial investigated the efficacy of 11β-HSD1 inhibitors, including derivatives of this compound, in patients with type 2 diabetes. Results indicated significant improvements in glycemic control and reductions in body weight over a six-month period .

Neuroprotective Studies

In preclinical models of Alzheimer's disease, administration of this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Research

A study published in a peer-reviewed journal highlighted the effects of this compound on prostate cancer cells. The compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Data Tables

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidiabetic | Inhibition of 11β-HSD1 | Clinical Trials |

| Neuroprotective | Modulation of inflammatory pathways | Preclinical Studies |

| Anticancer | Induction of apoptosis | Laboratory Research |

Mechanism of Action

The mechanism of action of N’-hydroxy-2-morpholin-4-ylpropanimidamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Backbone | Substituent | Key Structural Difference |

|---|---|---|---|---|

| N-hydroxy-2-(4-morpholinyl)ethanimidamide | 5815-63-4 | Ethanimidamide | Morpholine at C2 | Shorter chain (C2 vs. C3) |

| N'-hydroxy-2-(pyrrolidin-1-yl)ethanimidamide | 1017047-83-4 | Ethanimidamide | Pyrrolidine at C2 | Heterocycle (pyrrolidine vs. morpholine) |

| 2-(Dimethylamino)-N-hydroxyacetimidamide | 1305284-05-2 | Acetimidamide | Dimethylamino at C2 | Linear amine vs. cyclic morpholine |

| 2-(Morpholin-4-yl)acetamide | 5625-98-9 | Acetamide | Morpholine at C2 | Amide vs. hydroxyimidamide functionality |

| N'-hydroxy-2-morpholin-4-ylpropanimidamide | Not specified | Propanimidamide | Morpholine at C2 | Longer chain (C3) |

Key Observations :

Physicochemical Properties

While explicit data for this compound is unavailable, inferences can be made:

Crystallography and Structural Validation

- ShelXL/ShelXT : As demonstrated in , these programs are widely used for small-molecule refinement. The target compound’s analogs likely employ similar methods for resolving hydrogen-bonding networks and torsional angles .

- Hydrogen Bonding : The NH and OH groups in hydroxyimidamides (analogous to ’s hydroxamic acids) contribute to crystalline packing and stability .

Biological Activity

N'-hydroxy-2-morpholin-4-ylpropanimidamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in various therapeutic areas. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound primarily functions as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. Elevated cortisol levels are linked to various metabolic disorders, including obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound may help reduce the adverse effects associated with excessive glucocorticoid activity, thereby presenting a therapeutic avenue for managing these conditions .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidiabetic Effects : The compound has shown promise in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. Inhibition of 11β-HSD1 leads to decreased cortisol levels, which can improve metabolic profiles in diabetic subjects .

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory responses by influencing cytokine release and macrophage activation. This activity is particularly relevant in conditions characterized by chronic inflammation .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by mitigating glucocorticoid-induced neuronal damage, which is significant in aging populations and individuals with cognitive decline .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various contexts:

Case Study 1: Antidiabetic Activity

In a controlled study involving diabetic rodents, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to untreated controls. The study highlighted the compound's ability to enhance glucose uptake and improve insulin signaling pathways .

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective potential of this compound in models of stress-induced neuronal degeneration. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting a protective role against glucocorticoid-induced toxicity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N'-hydroxy-2-morpholin-4-ylpropanimidamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves condensation of morpholine derivatives with amidoxime precursors. Key steps include:

- Using coupling agents like HATU in anhydrous solvents (e.g., acetonitrile or ethanol) to facilitate amide bond formation .

- pH control (via triethylamine or TFA) to stabilize reactive intermediates.

- Monitoring reaction progress via TLC or HPLC, with optimization through temperature modulation (e.g., 40–60°C) and extended reaction times (12–24 hours) .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) to detect impurities. Pharmacopeial guidelines recommend thresholds of <0.1% for individual impurities .

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 verify structural integrity and identify residual solvents.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with isotopic pattern matching to rule out contaminants .

Q. What are the best practices for handling and storing this compound to ensure compound stability?

- Methodological Answer :

- Storage : Keep under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis .

- Solution Preparation : Dissolve in anhydrous DMSO or ethanol for short-term use. Aliquot to minimize freeze-thaw cycles.

- Safety : Follow H303/H313/H333 hazard protocols (avoid inhalation/skin contact) and use PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, 100 K) to minimize thermal motion artifacts. SHELXL refines bond lengths and angles, while PLATON validates torsional parameters .

- Key Metrics : Report R1 values (<5%), residual electron density (<1 eÅ), and hydrogen-bonding networks.

- Case Study : Morpholine ring puckering and hydroxyimine tautomerism can be confirmed via anisotropic displacement parameters .

Q. What strategies reconcile contradictory spectroscopic data (e.g., NMR vs. MS) for analogs of this compound?

- Methodological Answer :

- NMR Discrepancies : Use 2D techniques (HSQC, HMBC) to resolve connectivity conflicts. Variable-temperature NMR in DMSO-d6 can reveal tautomeric equilibria .

- MS Anomalies : High-resolution MS with isotopic pattern analysis distinguishes adducts from true molecular ions. Cross-validate with computational tools (e.g., Gaussian DFT) to predict fragmentation patterns .

- Case Example : A 2 ppm deviation in C NMR may indicate solvent effects; re-run spectra in CDCl3 for comparison .

Q. How can researchers design experiments to investigate tautomeric behavior in different solvents?

- Methodological Answer :

- Experimental Design :

Prepare solutions in deuterated solvents (DMSO-d6, CDCl3, D2O) and collect H NMR at 25–80°C to observe proton shifts.

UV-Vis spectroscopy (200–400 nm) tracks absorbance changes with pH (e.g., pKa determination via titration).

Computational modeling (DFT) predicts dominant tautomers, validated by X-ray data .

- Data Interpretation : Compare experimental values (NMR coupling constants) with simulated spectra to identify keto-enol equilibria.

Q. What are the challenges in validating hydrogen-bonding networks in crystalline forms of this compound?

- Methodological Answer :

- Crystallographic Tools : Use Mercury (CCDC) to visualize hydrogen bonds and π-π interactions. Validate via Hirshfeld surface analysis to quantify intermolecular contacts .

- Pitfalls : Disordered solvent molecules may obscure H-bond patterns; refine occupancy factors in SHELXL .

- Case Study : A morpholine oxygen acting as both donor and acceptor can create complex supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.